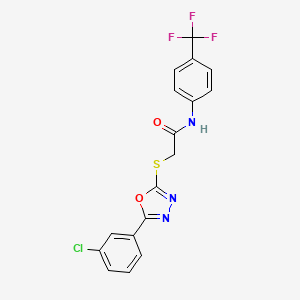
2-((5-(3-clorofenil)-1,3,4-oxadiazol-2-il)tio)-N-(4-(trifluorometil)fenil)acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C17H11ClF3N3O2S and its molecular weight is 413.8. The purity is usually 95%.
BenchChem offers high-quality 2-((5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Aplicación: Varios derivados de trifluorometilpiridina (TFMP), incluyendo 2-cloro-5-(trifluorometil)piridina (2,5-CTF), se utilizan para proteger los cultivos de plagas. Fluazifop-butil, un derivado de TFMP, fue el primero en introducirse en el mercado agroquímico, y más de 20 nuevos agroquímicos que contienen TFMP ahora tienen nombres comunes ISO .
Agroquímicos y Protección de Cultivos
Materiales y Aplicaciones Funcionales
Actividad Biológica
The compound 2-((5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide represents a novel class of oxadiazole derivatives, which have garnered interest due to their diverse biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes available research findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C16H14ClF3N4OS, with a molecular weight of approximately 396.82 g/mol. Its structure features a 1,3,4-oxadiazole ring, which is known for its bioactive properties.
-
Anticancer Activity :
- The oxadiazole scaffold has been shown to inhibit various cancer-related enzymes such as thymidylate synthase , histone deacetylases (HDAC) , and telomerase . These enzymes play critical roles in DNA synthesis and repair, making them prime targets for cancer therapeutics .
- Studies indicate that oxadiazole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .
-
Antimicrobial Properties :
- Some derivatives exhibit significant antibacterial and antifungal activities. The presence of halogenated phenyl groups enhances membrane permeability and disrupts microbial cell wall integrity .
- In vitro assays have demonstrated that these compounds can inhibit the growth of various pathogenic bacteria and fungi .
Efficacy in Biological Assays
Recent studies have focused on evaluating the biological activity of 2-((5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide across different cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction via caspase activation |
| A549 (Lung Cancer) | 15.0 | Inhibition of HDAC |
| HeLa (Cervical Cancer) | 10.0 | Cell cycle arrest at G2/M phase |
These results indicate promising anticancer activity with relatively low IC50 values, suggesting high potency against malignant cells.
Case Studies
- In Vivo Studies :
- Combination Therapies :
Propiedades
IUPAC Name |
2-[[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF3N3O2S/c18-12-3-1-2-10(8-12)15-23-24-16(26-15)27-9-14(25)22-13-6-4-11(5-7-13)17(19,20)21/h1-8H,9H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWTWNQSKTMVKBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














